Paradoxical Agonism vs. Atropine
In a direct head-to-head comparative study using preganglionically chronically denervated human parotid glands, both classical antagonist atropine and non-traditional antagonist metacine (benzilylcholine) induced an intense and prolonged salivary response rather than blocking secretion [1]. This paradoxical agonism demonstrates that metacine discriminates between neuronal and aneuronal muscarinic receptors, a functional property not predicted by simple competitive antagonist classification [1].
| Evidence Dimension | Paradoxical salivary induction response in denervated tissue |
|---|---|
| Target Compound Data | Intense and prolonged salivary secretion induction |
| Comparator Or Baseline | Atropine (classical muscarinic antagonist) produced equivalent paradoxical salivation |
| Quantified Difference | Both compounds produced qualitatively equivalent paradoxical agonist responses; hexamethonium (ganglion blocker, 0.4 mL, 2.5%) completely inhibited this paradoxical salivation to both agents |
| Conditions | Preganglionically chronically denervated human parotid gland; hexamethonium control at 2.5% (0.4 mL) |
Why This Matters
This paradoxical agonist behavior distinguishes metacine from simple competitive antagonist classification and informs selection for studies of receptor adaptation or denervation pharmacology.
- [1] Levin SL, Kiselman IM. Salivatory effects induced by pirenzepine, atropine, metacine and hexamethonium in preganglionar chronically denervated human parotid gland. J Pharm Pharmacol. 1989 Dec;41(12):868-71. View Source
